molecular formula C23H18ClN3O3 B11304264 N-(4-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11304264
M. Wt: 419.9 g/mol
InChI Key: WDIOBJYSVMTYPM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the chlorophenyl and methylphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the oxadiazole and methylphenyl groups.

    N-(3-chlorophenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: Similar structure but with different substitution patterns.

Uniqueness

N-(4-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-4-2-6-17(12-15)23-26-22(27-30-23)16-5-3-7-20(13-16)29-14-21(28)25-19-10-8-18(24)9-11-19/h2-13H,14H2,1H3,(H,25,28)

InChI Key

WDIOBJYSVMTYPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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